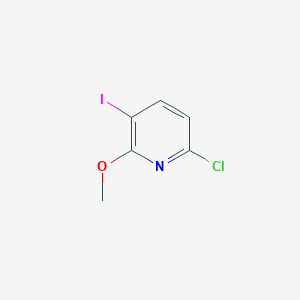

6-Chloro-3-iodo-2-methoxypyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-chloro-3-iodo-2-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGNVRJOXGHOQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-3-iodo-2-methoxypyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to 6-Chloro-3-iodo-2-methoxypyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The primary focus of this document is on the highly regioselective synthesis via Directed ortho-Metalation (DoM), a powerful strategy for the functionalization of substituted pyridines. This guide will delve into the mechanistic underpinnings of this approach, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. An alternative, though potentially less selective, pathway involving electrophilic iodination is also briefly discussed. This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of biologically active molecules, including numerous FDA-approved drugs. The precise substitution pattern on the pyridine ring is often crucial for the molecule's interaction with its biological target. This compound is a particularly valuable intermediate due to its trifunctional nature, offering multiple points for diversification through common synthetic transformations such as cross-coupling reactions at the iodo- and chloro-positions, and potential demethylation of the methoxy group.

The strategic placement of the iodo, chloro, and methoxy groups makes this compound a versatile precursor for the synthesis of complex molecular architectures. The iodine at the 3-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, alkynyl, and amino moieties. The chlorine at the 6-position can also participate in cross-coupling reactions, typically under more forcing conditions than the C-I bond, or can be a site for nucleophilic aromatic substitution. This differential reactivity allows for sequential and controlled functionalization of the pyridine core.

The Synthetic Challenge: Regioselectivity

The synthesis of polysubstituted pyridines often presents a significant challenge in controlling the regioselectivity of functionalization. For the target molecule, this compound, the key challenge lies in the introduction of the iodine atom specifically at the C-3 position of the 6-chloro-2-methoxypyridine starting material. The electronic effects of the existing substituents—the electron-donating methoxy group (-OMe) and the electron-withdrawing chloro group (-Cl)—influence the reactivity of the pyridine ring.

The methoxy group is an ortho, para-director for electrophilic aromatic substitution, activating the C-3 and C-5 positions. The chloro group is a deactivating ortho, para-director, but due to its inductive electron-withdrawing effect, it primarily directs incoming electrophiles to the meta-position relative to itself (C-3 and C-5). Therefore, a direct electrophilic iodination of 6-chloro-2-methoxypyridine would likely result in a mixture of C-3 and C-5 iodinated products, posing a significant purification challenge.

To overcome this, a more regioselective strategy is required. Directed ortho-metalation (DoM) provides an elegant solution to this problem.

The Chosen Pathway: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful synthetic technique that utilizes a functional group on an aromatic ring to direct deprotonation by a strong base to the adjacent ortho-position.[1][2] The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new substituent with high regioselectivity.[1]

In the case of 6-Chloro-2-methoxypyridine, the methoxy group at C-2 serves as an excellent Directed Metalation Group (DMG).[3] The lone pair of electrons on the oxygen atom of the methoxy group can coordinate to a lithium base, such as Lithium Diisopropylamide (LDA), bringing the base in close proximity to the C-3 proton. This complex-induced proximity effect (CIPE) significantly increases the kinetic acidity of the C-3 proton, leading to its selective abstraction over other protons on the ring.[2] The resulting lithiated intermediate is then quenched with an iodine source, typically molecular iodine (I₂), to afford the desired this compound.

Mechanistic Rationale

The mechanism of the DoM of 6-Chloro-2-methoxypyridine can be broken down into two key steps:

-

Directed Lithiation: The synthesis is initiated by the treatment of 6-Chloro-2-methoxypyridine with a strong, sterically hindered lithium amide base, such as LDA, at low temperature (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). The use of a hindered base like LDA is crucial for pyridine substrates to prevent competitive nucleophilic addition of the base to the electron-deficient pyridine ring.[4] LDA forms a complex with the methoxy group, positioning the amide base for the regioselective deprotonation at the C-3 position to form the 3-lithiated pyridine intermediate.

-

Iodination: The in situ generated 3-lithiated intermediate is a potent nucleophile. It is then treated with an electrophilic iodine source, such as a solution of molecular iodine in THF. The lithiated carbon attacks the iodine molecule, displacing an iodide ion and forming the C-I bond at the C-3 position, yielding the final product.

The overall transformation is a highly efficient and regioselective one-pot procedure.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via Directed ortho-Metalation.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 6-Chloro-2-methoxypyridine | ≥98% | Commercially Available |

| Diisopropylamine | ≥99.5%, anhydrous | Commercially Available |

| n-Butyllithium | 2.5 M in hexanes | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |

| Iodine (I₂) | ≥99.8% | Commercially Available |

| Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) | Reagent Grade | - |

| Saturated aq. Sodium Chloride (Brine) | Reagent Grade | - |

| Ethyl Acetate (EtOAc) | ACS Grade | - |

| Hexanes | ACS Grade | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - |

Safety Precautions: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Diisopropylamine is corrosive and flammable. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Step-by-Step Procedure

-

Preparation of LDA: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (1.2 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium (1.15 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes to generate Lithium Diisopropylamide (LDA).

-

Lithiation of 6-Chloro-2-methoxypyridine: To the freshly prepared LDA solution at -78 °C, add a solution of 6-chloro-2-methoxypyridine (1.0 equivalent) in anhydrous THF (50 mL) dropwise via a syringe pump over 30 minutes. After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

-

Iodination: Prepare a solution of iodine (1.5 equivalents) in anhydrous THF (50 mL). Add this iodine solution dropwise to the reaction mixture at -78 °C. A color change from a deep red/brown to a lighter yellow/orange is typically observed. Stir the reaction mixture at -78 °C for an additional 1 hour.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution at -78 °C until the iodine color is discharged. Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL) and water (100 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with saturated aqueous sodium chloride (brine, 100 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Expected Yield

Based on analogous transformations reported in the literature for the directed ortho-metalation of substituted pyridines followed by iodination, the expected yield for this synthesis is in the range of 70-90%.

Visualization of the Synthesis Pathway

The following diagram illustrates the Directed ortho-Metalation pathway for the synthesis of this compound.

Caption: Directed ortho-Metalation synthesis of this compound.

Alternative Pathway: Electrophilic Iodination

An alternative approach to the synthesis of this compound is through direct electrophilic iodination of 6-Chloro-2-methoxypyridine using a reagent such as N-iodosuccinimide (NIS) in the presence of an acid catalyst.[5][6] The methoxy group is a strongly activating, ortho, para-directing group, while the chloro group is a deactivating, ortho, para-director. The powerful activating effect of the methoxy group would likely direct the incoming electrophile to the C-3 and C-5 positions.

However, as previously mentioned, this approach is likely to suffer from a lack of regioselectivity, leading to a mixture of the desired 3-iodo isomer and the undesired 5-iodo isomer. The separation of these constitutional isomers can be challenging and would likely result in a lower overall yield of the desired product compared to the DoM strategy. For applications where regiochemical purity is paramount, the Directed ortho-Metalation pathway is unequivocally the superior method.

Conclusion

The synthesis of this compound is most effectively and regioselectively achieved through a Directed ortho-Metalation strategy. This approach leverages the directing ability of the C-2 methoxy group to facilitate highly specific lithiation at the C-3 position, followed by quenching with molecular iodine. This method provides a reliable and high-yielding route to this valuable trifunctionalized pyridine intermediate, which is a key building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The detailed protocol provided in this guide offers a practical framework for researchers to successfully synthesize this important compound.

References

- 1. znaturforsch.com [znaturforsch.com]

- 2. baranlab.org [baranlab.org]

- 3. Directed Ortho Metalation [organic-chemistry.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. xray.uky.edu [xray.uky.edu]

- 6. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 6-Chloro-3-iodo-2-methoxypyridine

Introduction

In the landscape of modern synthetic chemistry and drug discovery, the strategic design and utilization of functionalized heterocyclic compounds are paramount. Among these, substituted pyridines represent a core scaffold in a multitude of commercial drugs and clinical candidates. This guide provides an in-depth technical overview of 6-Chloro-3-iodo-2-methoxypyridine, a versatile trifunctional building block. Its unique arrangement of chloro, iodo, and methoxy substituents on the pyridine ring offers distinct reactivity profiles, making it a valuable intermediate for the synthesis of complex molecular architectures. This document will delve into its fundamental physicochemical properties, spectroscopic signature, synthetic utility, and safety considerations to empower researchers, scientists, and drug development professionals in leveraging its full potential.

Chemical Identity and Structure

This compound is a halogenated and methoxylated pyridine derivative. The presence of three different functional groups—a methoxy group, a chlorine atom, and an iodine atom—at specific positions on the pyridine ring makes it a highly valuable and versatile building block in organic synthesis.

The structure of this compound is characterized by a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃), at the 3-position with an iodine atom (-I), and at the 6-position with a chlorine atom (-Cl).

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 91409-96-8 |

| Molecular Formula | C₆H₅ClINO |

| Molecular Weight | 269.47 g/mol |

| Canonical SMILES | COC1=C(C=CC(=N1)Cl)I[1] |

| InChI Key | NEGNVRJOXGHOQD-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for specific applications, including reaction conditions, formulation, and biological activity. The properties of this compound are summarized below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Colorless to yellow colored liquid / Semi solid | [2] |

| Monoisotopic Mass | 268.91043 Da | [1][3] |

| XlogP (predicted) | 2.8 | [1] |

| pKa (predicted) | -7.13 ± 0.10 | [4] |

| Storage Temperature | 0 - 8 °C | [2] |

The predicted XlogP value of 2.8 suggests that this compound has moderate lipophilicity. This property is significant in drug design as it influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The semi-solid or liquid state at room temperature should be considered for handling and storage.

Spectroscopic Data and Analysis

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectra would provide key information about the arrangement of atoms.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons would confirm their relative positions.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups (Cl, I, OCH₃).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, confirming its molecular weight and elemental composition. The predicted collision cross-section (CCS) values for various adducts of this compound can be valuable for its identification in complex mixtures.[1][3]

Table 3: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 269.91771 | 132.1 |

| [M+Na]⁺ | 291.89965 | 136.0 |

| [M-H]⁻ | 267.90315 | 128.0 |

| [M+NH₄]⁺ | 286.94425 | 148.0 |

Synthesis and Reactivity

This compound is a synthetic intermediate, and its preparation typically involves multi-step synthesis from commercially available starting materials. The reactivity of this compound is dictated by its three functional groups, which can be selectively targeted in subsequent reactions.

The chloro and iodo substituents are excellent leaving groups for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at these positions, making it a versatile scaffold for building molecular diversity. The methoxy group can also be a site for further functionalization, for example, through demethylation to reveal a hydroxyl group.

Caption: Generalized synthetic workflow for this compound.

Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it a valuable building block in medicinal chemistry and materials science. Its ability to undergo selective cross-coupling reactions at the chloro and iodo positions allows for the construction of complex molecules with potential therapeutic applications.

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules, including those with potential applications as:

-

Enzyme inhibitors

-

Receptor antagonists

-

Antiviral and antibiotic agents[2]

-

Agrochemicals, such as herbicides and fungicides[2]

The strategic and sequential modification of the functional groups on the pyridine ring allows for the fine-tuning of the pharmacological properties of the final compounds.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

-

Handling: It is recommended to handle this compound in a well-ventilated area.[5] Wear suitable protective clothing, including gloves and safety glasses, to avoid contact with skin and eyes.[5] Avoid the formation of dust and aerosols.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] The recommended storage temperature is between 0 and 8 °C.[2] Keep away from heat and sources of ignition.

-

Safety: This compound may cause skin and serious eye irritation, as well as respiratory irritation. In case of contact with eyes, rinse cautiously with water for several minutes.[7][8] If inhaled, move the person to fresh air.[7]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly in the fields of drug discovery and materials science. Its unique combination of reactive sites allows for the strategic and selective introduction of various functional groups, enabling the creation of diverse and complex molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is essential for its effective utilization. This guide provides a comprehensive overview to assist researchers and developers in harnessing the synthetic potential of this valuable chemical intermediate.

References

- 1. PubChemLite - this compound (C6H5ClINO) [pubchemlite.lcsb.uni.lu]

- 2. chemimpex.com [chemimpex.com]

- 3. PubChemLite - 6-chloro-2-iodo-3-methoxypyridine (C6H5ClINO) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 6-CHLORO-2-IODO-3-HYDROXYPYRIDINE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 6-Chloro-3-iodo-2-methoxypyridine: A Key Building Block for Scientific Innovation

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive overview of 6-chloro-3-iodo-2-methoxypyridine, a halogenated and methoxy-substituted pyridine derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. Safety protocols for handling this compound will also be detailed.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical compound is the cornerstone of any scientific endeavor. However, the nomenclature and CAS number for this compound can be ambiguous across different suppliers and databases. Based on available information, the most likely CAS number for this compound is 1261769-34-9 . It is crucial for researchers to verify the identity of their starting materials through analytical methods such as NMR and mass spectrometry.

The structure of this compound features a pyridine ring substituted with a chloro group at the 6-position, an iodo group at the 3-position, and a methoxy group at the 2-position. This unique arrangement of functional groups imparts specific reactivity and properties to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1261769-34-9 | Ambeed |

| Molecular Formula | C₆H₅ClINO | PubChem[1] |

| Molecular Weight | 269.47 g/mol | PubChem[1] |

| Appearance | Not explicitly stated, likely a solid | General knowledge |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| Predicted XlogP | 2.8 | PubChem[1] |

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be devised based on established methodologies for the functionalization of pyridine rings. A potential precursor for this synthesis is 2-methoxy-3-iodopyridine. The introduction of the chloro group at the 6-position could be achieved through a variety of chlorination reactions.

Proposed Synthetic Workflow:

Caption: A proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol:

This protocol is illustrative and would require optimization.

Step 1: Chlorination of 2-Methoxy-3-iodopyridine

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxy-3-iodopyridine (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).

-

Add N-Chlorosuccinimide (NCS) (1.1-1.5 eq) portion-wise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Reactivity and Applications in Drug Discovery

The trifunctional nature of this compound makes it a highly versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.[2] The differential reactivity of the chloro and iodo substituents allows for selective and sequential functionalization through various cross-coupling reactions.

Key Reactions and Their Significance:

-

Suzuki-Miyaura Coupling: The iodo group at the 3-position is significantly more reactive than the chloro group at the 6-position in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the selective introduction of aryl or heteroaryl groups at the 3-position while leaving the 6-chloro position available for subsequent transformations. This is a cornerstone reaction for building the carbon skeleton of many drug candidates.

-

Sonogashira Coupling: Similar to the Suzuki coupling, the iodo group readily participates in Sonogashira coupling reactions to introduce alkyne functionalities.

-

Buchwald-Hartwig Amination: The chloro group at the 6-position can undergo Buchwald-Hartwig amination to introduce nitrogen-containing substituents, a common feature in many bioactive molecules.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further activated by the chloro and iodo substituents, can facilitate nucleophilic aromatic substitution reactions at the 6-position.

Logical Workflow for Sequential Functionalization:

Caption: A logical workflow for the sequential functionalization of this compound.

The ability to selectively introduce diverse functionalities at different positions on the pyridine ring makes this compound a valuable scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs. The methoxy group at the 2-position can also influence the conformational preferences and metabolic stability of the final molecules.

While specific examples of marketed drugs derived directly from this compound are not readily found in the public domain, the substituted 2-methoxypyridine motif is present in a number of biologically active compounds and is a key area of interest in medicinal chemistry.[3]

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of similar halogenated pyridines, the following precautions should be taken. It is imperative to consult the SDS provided by the supplier before handling this compound.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[4]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[5][6]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Hazard Classifications (Anticipated):

Based on the functional groups present, this compound is likely to be classified as:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Disposal:

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique substitution pattern allows for selective and sequential functionalization, making it an important tool for the construction of complex molecular architectures. While there are some ambiguities regarding its definitive CAS number and a lack of extensive publicly available experimental data, its potential as a key intermediate in the discovery of new therapeutic agents is clear. Researchers working with this compound should proceed with caution, verifying its identity and adhering to strict safety protocols. As the demand for novel chemical entities in drug discovery continues to grow, the importance of versatile building blocks like this compound is only set to increase.

References

structural characterization of 6-Chloro-3-iodo-2-methoxypyridine

An In-depth Technical Guide to the Structural Characterization of 6-Chloro-3-iodo-2-methoxypyridine

This guide provides a comprehensive framework for the definitive structural elucidation of this compound, a halogenated pyridine derivative of interest to researchers in medicinal chemistry and materials science. As a substituted pyridine, this compound serves as a versatile scaffold in drug development and a key intermediate in organic synthesis. Accurate and unambiguous characterization is paramount for ensuring the validity of subsequent research and for meeting regulatory standards.

This document eschews a rigid template, instead presenting a logical, multi-technique workflow that reflects the investigative process of structural chemistry. Each step is designed to be self-validating, where data from orthogonal methods corroborates and builds a complete, unassailable structural picture. We will explore the causality behind experimental choices, detailing not just the "how" but the "why," to provide field-proven insights for professionals in the field.

Foundational Analysis: Mass Spectrometry

Expertise & Experience: Before delving into complex structural arrangements, the first step is to confirm the compound's elemental composition and molecular weight. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose. For this compound (Molecular Formula: C₆H₅ClINO), we anticipate a highly characteristic isotopic pattern due to the presence of both chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) and iodine (¹²⁷I, 100%). This pattern serves as a rapid, built-in validation of the compound's identity.

Trustworthiness & Protocol: The protocol is designed for unambiguous confirmation of the molecular ion and its isotopic distribution.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile). Serially dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a TOF or Orbitrap analyzer, equipped with an ESI source.

-

Data Acquisition (Positive Ion Mode):

-

Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Source Parameters: Set the capillary voltage to +3.5 kV, nebulizer gas (N₂) pressure to 1.0 bar, and drying gas flow to 4.0 L/min at 180°C.

-

Mass Range: Scan from m/z 100 to 500.

-

Calibration: Ensure the instrument is calibrated immediately prior to the run using a known standard (e.g., sodium formate or a commercial tuning mix) to achieve mass accuracy < 5 ppm.

-

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺. Calculate the theoretical m/z and isotopic distribution for C₆H₆ClINO⁺ and compare it with the experimental data.

Authoritative Grounding & Predicted Data: The primary validation comes from matching the observed mass and isotopic pattern to the theoretical values. The presence of a single chlorine atom will result in an [M+2] peak with an intensity approximately one-third that of the monoisotopic peak.

Table 1: Predicted High-Resolution Mass Spectrometry Data for [C₆H₅ClINO+H]⁺

| Ion Species | Theoretical m/z | Predicted Relative Abundance (%) |

| [M+H]⁺ (³⁵Cl) | 269.9177 | 100.0 |

| [M+H]⁺ (³⁷Cl) | 271.9148 | 32.0 |

Data predicted based on the elemental composition and natural isotopic abundances. The PubChem database provides predicted collision cross-section values for various adducts, further aiding in identification[1].

Connectivity & Environment: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: With the molecular formula confirmed, NMR spectroscopy is employed to map the compound's carbon-hydrogen framework. It provides definitive information on the connectivity of atoms, the number of unique protons and carbons, and their chemical environments. For this compound, we expect to see distinct signals for the methoxy group and the two remaining protons on the pyridine ring. The chemical shifts and coupling constants of these protons are highly informative for confirming the substitution pattern.

Trustworthiness & Protocol: A multi-spectrum approach (¹H, ¹³C, and potentially 2D-COSY/HSQC) ensures that every atom's position is cross-validated.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data using a standard pulse program with a 90° pulse angle.

-

Set the spectral width to cover a range of 0-10 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to cover a range of 0-180 ppm.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.

Authoritative Grounding & Predicted Spectra: The predicted chemical shifts are based on established substituent effects in pyridine systems, drawing analogies from similar structures like 2-methoxypyridine, 2-chloro-6-methoxypyridine, and 5-iodo-2-methoxypyridine[2][3]. The two aromatic protons (H-4 and H-5) are expected to appear as distinct doublets due to coupling with each other.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Proton | H-5 | ~7.8 - 8.2 | Doublet (d) | ~8.0 - 9.0 |

| H-4 | ~7.0 - 7.4 | Doublet (d) | ~8.0 - 9.0 | |

| -OCH₃ | ~4.0 - 4.2 | Singlet (s) | N/A | |

| ¹³C NMR | Assignment | Predicted δ (ppm) | ||

| Carbon | C-2 | ~160 - 165 | ||

| C-6 | ~148 - 152 | |||

| C-4 | ~140 - 145 | |||

| C-5 | ~110 - 115 | |||

| C-3 | ~85 - 95 | |||

| -OCH₃ | ~53 - 56 |

Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For our target compound, we expect to observe characteristic vibrations for the C-O bond of the methoxy group, aromatic C=C and C=N stretching vibrations of the pyridine ring, and C-H bonds. The "fingerprint region" below 1500 cm⁻¹ will provide a unique pattern specific to the overall molecular structure.

Trustworthiness & Protocol: The protocol uses a modern Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation and provides high-quality, reproducible data.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorbances.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Resolution: Set the resolution to 4 cm⁻¹.

-

Scans: Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations by referencing spectral databases and literature on substituted pyridines[4][5].

Authoritative Grounding & Predicted Data:

Table 3: Predicted Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | C-H Stretch | Methoxy (-OCH₃) |

| 1600 - 1550 | C=N Stretch | Pyridine Ring |

| 1500 - 1400 | C=C Stretch | Pyridine Ring |

| 1250 - 1200 | C-O Stretch | Aryl-O (asymmetric) |

| 1050 - 1000 | C-O Stretch | Aryl-O (symmetric) |

| 850 - 750 | C-Cl Stretch | Aryl-Cl |

| 600 - 500 | C-I Stretch | Aryl-I |

Definitive 3D Structure: Single-Crystal X-ray Diffraction (SCXRD)

Expertise & Experience: While the combination of MS and NMR provides the molecular formula and atomic connectivity, SCXRD offers the ultimate, unambiguous proof of structure. It determines the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and information about intermolecular interactions like crystal packing.[6][7] This technique is considered the final arbiter in structural characterization.[8]

Trustworthiness & Protocol: The success of SCXRD is critically dependent on growing a high-quality single crystal. The protocol described is a standard approach for obtaining diffraction-quality crystals of small organic molecules.

Experimental Protocol: Crystallization and X-ray Diffraction

-

Crystallization:

-

Solvent Selection: Screen a range of solvents (e.g., ethanol, ethyl acetate, hexane, dichloromethane, and mixtures thereof) for suitable solubility. The ideal solvent is one in which the compound is moderately soluble.

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks, allowing the solvent to evaporate slowly.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

-

-

Crystal Selection and Mounting: Under a microscope, select a well-formed, transparent crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Data Collection:

-

Instrumentation: Use a modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source and a CCD or CMOS detector.

-

Temperature: Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal motion and potential radiation damage.

-

Data Strategy: Collect a series of diffraction images by rotating the crystal through a range of angles.

-

-

Structure Solution and Refinement:

-

Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities.

-

Structure Solution: Use direct methods or Patterson methods (e.g., using SHELXT software) to solve the phase problem and obtain an initial electron density map.

-

Refinement: Refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares methods (e.g., using SHELXL software) until the model converges. The quality of the final structure is assessed by metrics such as the R-factor.

-

Authoritative Grounding: The successful solution and refinement of the X-ray data would provide a definitive crystallographic information file (CIF), confirming the substitution pattern and providing precise geometric parameters. While no specific structure has been published for this exact molecule, numerous studies on substituted pyridines have successfully employed this method for their characterization.[9][10]

Workflow Visualization

A logical workflow ensures that foundational data is gathered before more complex experiments are undertaken.

Caption: Overall workflow for the structural characterization of a novel compound.

Caption: Logic flow for assigning structure using NMR spectroscopy data.

References

- 1. PubChemLite - this compound (C6H5ClINO) [pubchemlite.lcsb.uni.lu]

- 2. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR [m.chemicalbook.com]

- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 5. Pyridine [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 6-Chloro-3-iodo-2-methoxypyridine: Starting Materials and Core Methodologies

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 6-Chloro-3-iodo-2-methoxypyridine, a key heterocyclic building block in contemporary drug discovery and development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the strategic considerations, mechanistic underpinnings, and practical execution of its synthesis. Two primary, convergent synthetic pathways are detailed, starting from readily accessible precursors: 2,6-dichloropyridine and 6-chloro-2-methoxypyridine. The guide elucidates the principles of regioselectivity in electrophilic iodination and nucleophilic aromatic substitution on the pyridine core, offering field-proven insights into optimizing reaction conditions. Detailed, step-by-step experimental protocols, data summaries, and visual diagrams of the synthetic workflows are provided to ensure the reproducibility and scalability of the described methodologies.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in medicinal chemistry. The specific substitution pattern of this compound offers a trifunctionalized platform for further chemical elaboration. The chloro, iodo, and methoxy groups each provide a distinct handle for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and modifications of the electronic properties of the pyridine ring. This versatility makes it an invaluable intermediate for the synthesis of complex molecular architectures with tailored biological activities.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached from multiple directions. A retrosynthetic analysis reveals two primary and logical pathways that commence from commercially available and cost-effective starting materials.

Caption: Retrosynthetic analysis of this compound.

Route 1 , the "Dichloropyridine Pathway," begins with the readily available 2,6-dichloropyridine. This route involves a two-step sequence: electrophilic iodination followed by a regioselective nucleophilic aromatic substitution (SNAr) with a methoxide source. The key challenges in this pathway are controlling the regioselectivity of the initial iodination and ensuring the selective substitution of the chlorine atom at the 2-position.

Route 2 , the "Methoxypyridine Pathway," starts with 6-chloro-2-methoxypyridine. This approach simplifies the synthesis to a single, regioselective iodination step. The success of this route hinges on the directing effects of the existing chloro and methoxy substituents to achieve iodination at the desired 3-position.

This guide will delve into the mechanistic details and practical considerations of both synthetic strategies.

Route 1: The Dichloropyridine Pathway

This pathway offers a robust and scalable approach to the target molecule, leveraging the well-established chemistry of dihalopyridines.

Step 1: Electrophilic Iodination of 2,6-Dichloropyridine

The introduction of an iodine atom onto the pyridine ring is achieved via electrophilic aromatic substitution. The pyridine ring is generally electron-deficient, making it less reactive towards electrophiles than benzene. However, the two electron-withdrawing chloro groups further deactivate the ring, necessitating the use of a potent iodinating agent.

Causality of Experimental Choices:

-

Iodinating Agent: Molecular iodine (I₂) itself is a weak electrophile.[1][2] To enhance its reactivity, it is typically used in conjunction with an oxidizing agent. A common and effective system is the use of iodine with periodic acid (H₅IO₆) or N-Iodosuccinimide (NIS).[3][4] The oxidant generates a more electrophilic iodine species, such as I⁺, in situ.[1] NIS is often preferred for its ease of handling and milder reaction conditions.[4][5]

-

Solvent and Catalyst: The reaction is often carried out in a strong acid, such as sulfuric acid or acetic acid, which can protonate the pyridine nitrogen, further activating the ring towards electrophilic attack, albeit also increasing its deactivation.[3] For less activated substrates, polar aprotic solvents like acetonitrile can also be effective, particularly with NIS.[5]

-

Regioselectivity: The directing effects of the two chloro groups on the pyridine ring are crucial. Both are ortho, para-directing deactivators. In the case of 2,6-dichloropyridine, the 3- and 5-positions are electronically favored for electrophilic attack. Due to the symmetry of the molecule, iodination at either the 3- or 5-position leads to the same product: 2,6-dichloro-3-iodopyridine. The 4-position is sterically more accessible but electronically less favored.

Caption: Experimental workflow for the iodination of 2,6-dichloropyridine.

Experimental Protocol: Synthesis of 2,6-Dichloro-3-iodopyridine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 2,6-dichloropyridine (1.0 eq).

-

Reagent Addition: Cautiously add concentrated sulfuric acid (5-10 volumes) while maintaining the temperature below 20°C with an ice bath.

-

To this stirred solution, add N-iodosuccinimide (1.1 eq) portion-wise, ensuring the temperature does not exceed 30°C.

-

Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with a 10% aqueous solution of sodium thiosulfate, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2,6-dichloro-3-iodopyridine.

Step 2: Regioselective Methoxylation

The second step involves a nucleophilic aromatic substitution (SNAr) to replace one of the chloro groups with a methoxy group. The key to the success of this step is the selective substitution at the 2-position over the 6-position.

Causality of Experimental Choices:

-

Nucleophile: Sodium methoxide (NaOMe) is a strong nucleophile and a common reagent for introducing a methoxy group onto an aromatic ring.[6] It is typically used as a solution in methanol or generated in situ.

-

Solvent: The reaction is generally carried out in an alcohol solvent, such as methanol, which is the conjugate acid of the nucleophile. Polar aprotic solvents like DMF or DMSO can also be used to accelerate the reaction.

-

Regioselectivity: The regioselectivity of the methoxylation of 2,6-dichloro-3-iodopyridine is a critical aspect of this synthesis. The pyridine nitrogen and the electron-withdrawing iodo and chloro substituents activate the ring towards nucleophilic attack. The presence of the iodo group at the 3-position is expected to preferentially activate the adjacent chloro group at the 2-position for nucleophilic attack. This is due to a combination of inductive electron withdrawal and potential chelation of the sodium ion between the pyridine nitrogen and the incoming nucleophile, which stabilizes the Meisenheimer intermediate formed during attack at the 2-position.[7] Studies on similar 3-substituted 2,6-dichloropyridines have shown a strong preference for substitution at the ortho position (C2).[7]

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2,6-Dichloropyridine | NIS, H₂SO₄ | H₂SO₄ | 60-70 | 4-6 | 2,6-Dichloro-3-iodopyridine | 75-85 |

| 2,6-Dichloro-3-iodopyridine | NaOMe, MeOH | Methanol | Reflux | 6-8 | This compound | 80-90 |

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,6-dichloro-3-iodopyridine (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Reagent Addition: Add a solution of sodium methoxide in methanol (1.1 eq, typically 25-30 wt%) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and stir for 6-8 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield this compound.

Route 2: The Methoxypyridine Pathway

This alternative route offers a more convergent synthesis, potentially reducing the number of synthetic steps.

Starting Material: 6-Chloro-2-methoxypyridine

The starting material for this route, 6-chloro-2-methoxypyridine, can be synthesized from 2,6-dichloropyridine by a non-selective methoxylation followed by separation of the mono- and di-substituted products, or from other commercially available precursors.

Regioselective Iodination of 6-Chloro-2-methoxypyridine

The key step in this pathway is the direct and regioselective iodination of 6-chloro-2-methoxypyridine.

Causality of Experimental Choices:

-

Directing Effects: The regiochemical outcome of the iodination is governed by the directing effects of the existing substituents. The methoxy group at the 2-position is an activating, ortho, para-director. The chloro group at the 6-position is a deactivating, ortho, para-director.

-

The methoxy group strongly activates the 3- and 5-positions for electrophilic attack.

-

The chloro group deactivates the ring but directs to the 3- and 5-positions.

-

-

Outcome: The combined directing effects of both the activating methoxy group and the deactivating chloro group strongly favor electrophilic substitution at the 3- and 5-positions. Due to the stronger activating effect of the methoxy group, iodination is expected to occur predominantly at the position ortho to it, which is the 3-position. The 5-position is also activated, but to a lesser extent. Therefore, careful control of reaction conditions is necessary to achieve high selectivity for the desired 3-iodo isomer.

-

Iodinating System: Given that the pyridine ring is now activated by the methoxy group, milder iodinating conditions can be employed compared to Route 1. N-Iodosuccinimide (NIS) in a solvent like acetonitrile or dichloromethane is a suitable choice.[4][5]

Caption: Experimental workflow for the iodination of 6-chloro-2-methoxypyridine.

Experimental Protocol: Synthesis of this compound from 6-Chloro-2-methoxypyridine

-

Reaction Setup: In a round-bottom flask, dissolve 6-chloro-2-methoxypyridine (1.0 eq) in acetonitrile (10-20 volumes).

-

Reagent Addition: Add N-iodosuccinimide (1.1 eq) to the solution in one portion at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Protect the reaction from light. Monitor the reaction's completion by TLC or GC-MS.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate this compound.

Conclusion and Future Perspectives

This technical guide has outlined two efficacious and logically sound synthetic routes for the preparation of this compound. The "Dichloropyridine Pathway" offers a robust, albeit longer, route with well-defined steps, while the "Methoxypyridine Pathway" provides a more convergent approach that relies on the precise control of regioselectivity in the final iodination step. The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team.

The methodologies presented herein are grounded in established principles of organic synthesis and are designed to be both reproducible and adaptable. The detailed protocols and mechanistic insights serve as a valuable resource for researchers engaged in the synthesis of novel pyridine-based compounds for pharmaceutical and agrochemical applications. Further optimization of reaction conditions, such as catalyst loading, solvent screening, and temperature profiles, may lead to improved yields and process efficiency, paving the way for the large-scale production of this versatile synthetic intermediate.

References

- 1. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]

- 2. Iodination - Wordpress [reagents.acsgcipr.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 5. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Electrophilic Substitution on 2-Methoxypyridine

This guide provides a comprehensive technical overview of electrophilic substitution reactions on 2-methoxypyridine, a crucial heterocyclic scaffold in medicinal chemistry and materials science.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural descriptions to explore the underlying principles governing reactivity and regioselectivity. We will delve into the causal mechanisms behind experimental choices, present validated protocols, and offer insights grounded in established chemical theory.

The Electronic Landscape of 2-Methoxypyridine: A Tale of Two Effects

Understanding the reactivity of 2-methoxypyridine in electrophilic aromatic substitution (EAS) requires a nuanced appreciation of the electronic interplay between the ring nitrogen and the C2-methoxy group.

-

The Pyridine Ring Core: Unlike benzene, pyridine is an electron-deficient aromatic system. The greater electronegativity of the nitrogen atom compared to carbon results in a significant inductive withdrawal of electron density from the ring carbons.[2] This effect deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS, the nitrogen's lone pair can be protonated, forming a pyridinium cation. This places a formal positive charge on the nitrogen, drastically increasing the deactivation of the ring and making substitution extremely difficult.[2]

-

The C2-Methoxy Substituent: The methoxy group (-OCH₃) fundamentally alters this electronic landscape. While oxygen is electronegative and exerts a minor inductive pull, its primary influence is a powerful electron-donating effect through resonance (a +R or +M effect).[3][4][5] The oxygen's lone pair electrons can delocalize into the pyridine ring, increasing the electron density, particularly at the positions ortho (C3) and para (C5) to the methoxy group.[6][7]

This powerful resonance donation from the methoxy group overrides the inductive deactivation by the ring nitrogen, rendering 2-methoxypyridine "activated" for electrophilic substitution relative to unsubstituted pyridine. The key challenge then becomes predicting the site of electrophilic attack.

Caption: Resonance delocalization increases electron density at C3 and C5.

Regioselectivity: Directing the Electrophile

The resonance structures clearly indicate that electrophilic attack will be directed to the C3 and C5 positions, which bear a partial negative charge. The C4 and C6 positions are significantly less activated. Experimental evidence confirms that substitution occurs preferentially at C3 and C5, with the specific ratio depending on the electrophile and reaction conditions.

-

Attack at C5: This position is para to the strongly activating methoxy group and ortho to the deactivating nitrogen. The resulting sigma complex (arenium ion) is well-stabilized.

-

Attack at C3: This position is ortho to the methoxy group and meta to the nitrogen. This site is also strongly activated.[6]

Generally, substitution at the C5 position is often favored due to reduced steric hindrance compared to the C3 position, which is flanked by the methoxy group and a ring CH. However, the specific electrophile and reaction kinetics can lead to C3 being the major product.[6]

Key Electrophilic Substitution Reactions

Halogenation

Halogenation is a fundamental transformation for introducing a versatile synthetic handle onto the 2-methoxypyridine core. Bromination, in particular, has been shown to proceed with good regioselectivity.

Mechanism & Causality: The reaction proceeds via the standard electrophilic aromatic substitution mechanism.[8] A key insight is that the methoxy group's directing effect is dominant. In the case of bromination with Br₂, the major product is often 3-bromo-2-methoxypyridine.[6] This suggests that for certain electrophiles, the ortho position (C3) is kinetically favored despite potential steric hindrance. The stability of the intermediate arenium ion is the determining factor.

Caption: Mechanism of C3 bromination on 2-methoxypyridine.

Experimental Protocol: Bromination of 2-Methoxypyridine

This protocol is a representative procedure and should be adapted and optimized based on laboratory safety standards and specific research goals.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxypyridine (1.0 eq) in a suitable anhydrous solvent (e.g., CCl₄ or CH₂Cl₂).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent to the stirred reaction mixture via the dropping funnel. Maintain the temperature below 5 °C during the addition.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel to isolate the 3-bromo and 5-bromo isomers.

Nitration

Nitration of pyridine derivatives requires careful consideration of reaction conditions to avoid N-protonation. While classical nitrating mixtures (HNO₃/H₂SO₄) are often too harsh, alternative methods can be employed.

Mechanism & Causality: The electrophile in nitration is the nitronium ion (NO₂⁺).[9] The primary challenge is generating this electrophile under conditions that do not fully protonate the pyridine nitrogen. Using potassium nitrate in sulfuric acid can be an effective method for activated pyridines.[10] The reaction is expected to yield a mixture of 3-nitro- and 5-nitro-2-methoxypyridine.

Experimental Protocol: Nitration of 2-Amino-6-methoxypyridine (Illustrative)

-

Reagent Preparation: Cool concentrated sulfuric acid in a flask to 0-5 °C.

-

Substrate Addition: Slowly add 2-amino-6-methoxypyridine to the cold sulfuric acid with stirring, ensuring the temperature remains low.

-

Nitrating Agent Addition: Add potassium nitrate portion-wise, maintaining the temperature below 10 °C.

-

Reaction: Stir the mixture at room temperature until TLC analysis indicates the consumption of the starting material.

-

Workup: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., NaOH or NH₄OH) and extract the product with a suitable organic solvent.

-

Purification: Dry, concentrate, and purify the product by chromatography or recrystallization.

Sulfonation

Direct sulfonation of 2-methoxypyridine is challenging for the same reasons as nitration: the strongly acidic conditions (fuming H₂SO₄) lead to pyridinium ion formation and severe ring deactivation.[11] Therefore, this transformation is not commonly performed via classical electrophilic substitution and alternative synthetic routes are typically sought to introduce a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation

A Critical Limitation: 2-Methoxypyridine, like virtually all pyridine derivatives, does not undergo Friedel-Crafts alkylation or acylation.[11][12] This is a crucial point of negative-knowledge for any researcher in this field.

Causality: The reaction fails because the pyridine nitrogen acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction.[13][14] This coordination places a formal positive charge on the nitrogen, creating a highly deactivated pyridinium-Lewis acid complex that is even less reactive towards electrophiles than a protonated pyridinium ion.

Caption: Lewis base character of nitrogen inhibits Friedel-Crafts reactions.

Summary of Regioselectivity

The following table summarizes the expected outcomes for the electrophilic substitution on 2-methoxypyridine.

| Reaction | Reagents | Major Product(s) | Remarks |

| Halogenation | Br₂, Cl₂ | 3- and 5-halo isomers | The ratio of isomers is dependent on the specific halogen and reaction conditions. C3 is often a major product.[6] |

| Nitration | KNO₃ / H₂SO₄ | 3- and 5-nitro isomers | Requires carefully controlled conditions to avoid N-protonation and deactivation.[10] |

| Sulfonation | Fuming H₂SO₄ | No reaction | Ring is deactivated by N-protonation under strongly acidic conditions. |

| Friedel-Crafts | R-Cl/AlCl₃, RCOCl/AlCl₃ | No reaction | Nitrogen coordinates with the Lewis acid catalyst, deactivating the ring.[11][12] |

Conclusion

The electrophilic substitution of 2-methoxypyridine is governed by the activating, ortho-para directing methoxy group, which successfully counteracts the inherent electron-deficient nature of the pyridine ring. Successful substitutions, primarily halogenation and nitration, are directed to the C3 and C5 positions. However, the basicity of the ring nitrogen presents a significant challenge, particularly under the strongly acidic conditions required for nitration, sulfonation, and Friedel-Crafts reactions. This leads to the complete inhibition of sulfonation and Friedel-Crafts reactions due to the formation of highly deactivated pyridinium species. A thorough understanding of these competing electronic effects is paramount for any scientist aiming to predictably functionalize this important heterocyclic core.

References

- 1. 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Activating and deactivating group | PPTX [slideshare.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 6. brainly.com [brainly.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

- 12. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 13. reddit.com [reddit.com]

- 14. mt.com [mt.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Regioselective Iodination of 6-Chloro-2-Methoxypyridine

Abstract

Iodinated pyridine scaffolds are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, serving as versatile handles for cross-coupling reactions. The targeted iodination of substituted pyridines, such as 6-chloro-2-methoxypyridine, presents a unique challenge in controlling regioselectivity due to the interplay of electronic and steric effects. This guide provides a comprehensive overview of the principles, methodologies, and practical considerations for the successful iodination of 6-chloro-2-methoxypyridine, intended for researchers and professionals in synthetic and medicinal chemistry. We will delve into the mechanistic underpinnings of electrophilic aromatic substitution on this specific substrate, compare common iodination protocols, and provide a detailed experimental procedure for a reliable and efficient transformation.

Introduction: The Strategic Importance of Iodinated Pyridines

The pyridine core is a ubiquitous motif in countless biologically active molecules. The introduction of an iodine atom onto this ring system dramatically enhances its synthetic utility. The carbon-iodine bond, due to its lower bond dissociation energy compared to C-Br or C-Cl bonds, is highly reactive in a wide array of metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This reactivity allows for the late-stage functionalization of complex molecules, a critical strategy in modern drug discovery for rapidly exploring structure-activity relationships (SAR).

6-Chloro-2-methoxypyridine is an attractive starting material due to the orthogonal reactivity of its existing functional groups. The challenge—and the focus of this guide—lies in the precise and high-yielding introduction of an iodine atom at a specific position on the ring.

Mechanistic Rationale: Predicting Regioselectivity

The outcome of the electrophilic iodination of 6-chloro-2-methoxypyridine is governed by the principles of electrophilic aromatic substitution, specifically the directing effects of the methoxy and chloro substituents on the electron-deficient pyridine ring.

The pyridine nitrogen acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack compared to benzene.[1] Therefore, activating groups are often necessary to achieve efficient substitution. The regioselectivity is determined by the ability of the substituents to stabilize the positively charged intermediate (the σ-complex or Wheland intermediate) formed during the reaction.

-

2-Methoxy Group (-OCH₃): This is a powerful electron-donating group (EDG). It activates the ring through its positive mesomeric effect (+M) by donating a lone pair of electrons from the oxygen into the π-system.[2][3] This effect significantly increases the electron density at the ortho (C3) and para (C5) positions, making them more nucleophilic.

-

6-Chloro Group (-Cl): Halogens are a unique class of substituents. While they are deactivating due to their negative inductive effect (-I), they are ortho, para-directors because of their ability to donate a lone pair via a +M effect, which helps stabilize the cationic intermediate.[2] For the 6-chloro substituent, the ortho position is C5 and the para position is C3.

Synergistic Directing Effects: Both the 2-methoxy and 6-chloro groups direct the incoming electrophile (I⁺) to the C3 and C5 positions. The strong activating nature of the methoxy group is the dominant influence, leading to a strong preference for substitution at these sites over the C4 position. The reaction, therefore, predictably yields a mixture of 6-chloro-3-iodo-2-methoxypyridine and 6-chloro-5-iodo-2-methoxypyridine. While both are electronically favored, the C5 position is often the major product due to a combination of electronic factors and potentially less steric hindrance compared to the C3 position, which is situated between two substituents.

Comparative Analysis of Iodination Methods

Several reagents can achieve the iodination of electron-rich heterocycles. The choice of method depends on factors such as substrate sensitivity, desired yield, cost, and safety. N-Iodosuccinimide (NIS) is a widely used and highly effective agent for this transformation.[4]

| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |

| Method A | N-Iodosuccinimide (NIS) | H₂SO₄ (cat.), CH₂Cl₂ or CH₃CN, 0°C to RT | High yields, mild conditions, easy to handle solid reagent.[4] | Requires acidic catalyst which may not be suitable for acid-sensitive substrates. |

| Method B | Iodine (I₂) / Periodic Acid (H₅IO₆) | H₂SO₄, Acetic Acid, H₂O, 60-80°C | Inexpensive reagents. | Harsh conditions (high temp, strong acid), potential for side reactions. |

| Method C | N-Iodosuccinimide (NIS) / FeCl₃ | Dichloromethane (DCM), RT | Fast reactions, effective for less activated systems.[5] | Requires anhydrous conditions; Lewis acid may coordinate with nitrogen heterocycles. |

| Method D | Bis(pyridine)iodonium(I) tetrafluoroborate (Barluenga's Reagent) | Dichloromethane (DCM), RT | Highly electrophilic, effective for a broad range of substrates.[6] | Reagent must be prepared, may be less atom-economical. |

For 6-chloro-2-methoxypyridine, Method A using NIS and a catalytic amount of strong acid represents the most balanced approach, offering high efficiency under relatively mild conditions.

Detailed Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol is a representative procedure for the regioselective iodination at the C5 position.

Materials:

-

6-Chloro-2-methoxypyridine

-

N-Iodosuccinimide (NIS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-chloro-2-methoxypyridine (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (approx. 0.2 M concentration). Place the flask in an ice-water bath and cool the solution to 0°C.

-

Reagent Addition: While stirring at 0°C, add N-Iodosuccinimide (1.1 eq.) to the solution in portions over 5 minutes. Following the addition of NIS, slowly add concentrated sulfuric acid (0.1 eq.) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Work-up and Quenching: Upon completion, cool the reaction mixture again to 0°C and quench by slowly adding saturated aqueous sodium thiosulfate solution. Stir vigorously until the characteristic iodine color disappears.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired iodinated product. The major isomer, 6-chloro-5-iodo-2-methoxypyridine, will be the primary product.

Safety and Handling Considerations

-

N-Iodosuccinimide (NIS): NIS is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes. It is light-sensitive and should be stored in a dark container.

-

Concentrated Sulfuric Acid: Highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Add acid slowly to the reaction mixture, especially when quenching.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

Conclusion

The iodination of 6-chloro-2-methoxypyridine is a highly predictable and efficient transformation when guided by a solid understanding of electrophilic aromatic substitution principles. The synergistic directing effects of the 2-methoxy and 6-chloro substituents strongly favor substitution at the C5 and C3 positions. By employing mild and reliable reagents like N-Iodosuccinimide with acid catalysis, researchers can readily access the valuable 6-chloro-5-iodo-2-methoxypyridine intermediate in high yield. This guide provides the foundational knowledge and a practical, field-tested protocol to empower scientists in drug development and synthetic chemistry to successfully perform this key reaction.

References

- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. calibrechem.com [calibrechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Chloro-3-iodo-2-methoxypyridine: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract